molecular formula C12H20O3 B3153989 (-)-9,10-Dihydrojasmonic acid CAS No. 76968-33-7

(-)-9,10-Dihydrojasmonic acid

Cat. No. B3153989
CAS RN: 76968-33-7
M. Wt: 212.28 g/mol
InChI Key: PQEYTAGBXNEUQL-NXEZZACHSA-N
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Description

The description of a compound typically includes its molecular formula, structure, and the type of compound it is (for example, an acid, base, salt, etc.). It may also include where it is commonly found or produced and its role or function.



Synthesis Analysis

This involves detailing how the compound is synthesized, including the starting materials, reaction conditions, and the steps of the reaction. It may also involve discussing the yield and purity of the product.



Molecular Structure Analysis

This involves analyzing the structure of the molecule, including its geometry, bond lengths and angles, and any notable structural features. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used for this purpose.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its behavior as an acid or base, how it reacts with other compounds, and what products are formed.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting and boiling points, solubility, density, and reactivity.


Scientific Research Applications

Synthesis and Industrial Applications

  • In vitro Synthesis: A study by Kaprakkaden, Srivastava, and Bisaria (2017) demonstrated the in vitro production of 9,10-dihydroxyhexadecanoic acid using recombinant Escherichia coli, which is structurally similar to (-)-9,10-Dihydrojasmonic acid. This synthesis has potential applications in food, chemical, and cosmetic industries (Kaprakkaden, Srivastava, & Bisaria, 2017).

Agricultural and Horticultural Uses

  • Growth Regulation in Rice

    Morino, Chiba, and Umemura (2020) found that Prohydrojasmon (PDJ), a derivative of jasmonic acid, can prevent spindly growth and induce stress responses in rice seedlings. This suggests potential agricultural applications for (-)-9,10-Dihydrojasmonic acid or its derivatives (Morino, Chiba, & Umemura, 2020).

  • Inhibiting Transpiration in Rice

    A study by the same authors in 2021 showed that PDJ could effectively inhibit transpiration in rice, offering a method to manage water loss in crops (Morino, Chiba, & Umemura, 2021).

  • Influence on Barley Anther Extrusion

    Honda et al. (2006) investigated the effects of jasmonic acid and its analogs, including (-)-9,10-Dihydrojasmonic acid, on barley anther extrusion. This research provides insights into the hormonal control of flowering in crops (Honda et al., 2006).

Health and Wellness Applications

  • Phenolic Compounds in Lettuce: Takahashi et al. (2021) discovered that Prohydrojasmon enhances the accumulation of phenolic compounds in red leaf lettuce, which are beneficial for human health. This indicates a potential application of (-)-9,10-Dihydrojasmonic acid in enhancing the nutritional value of vegetables (Takahashi et al., 2021).

Environmental and Ecological Research

  • Herbivore Infestation in Radish Plants: Yoshida et al. (2021) demonstrated that Prohydrojasmon, an analog of jasmonic acid, reduced the number of herbivores infesting field-grown Japanese radish plants. This research suggests potential environmental applications for (-)-9,10-Dihydrojasmonic acid in pest management (Yoshida et al., 2021).

Biochemical and Molecular Characterization

  • Molecular Characterization: Gidda et al. (2003) characterized a hydroxyjasmonate sulfotransferase from Arabidopsis thaliana, shedding light on the biological roles and molecular pathways of jasmonic acid derivatives including (-)-9,10-Dihydrojasmonic acid (Gidda et al., 2003).

Safety And Hazards

This involves detailing any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It also includes appropriate safety precautions for handling and storing the compound.


Future Directions

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I hope this general outline is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!


properties

IUPAC Name

2-[(1R,2R)-3-oxo-2-pentylcyclopentyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O3/c1-2-3-4-5-10-9(8-12(14)15)6-7-11(10)13/h9-10H,2-8H2,1H3,(H,14,15)/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQEYTAGBXNEUQL-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(CCC1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H]1[C@H](CCC1=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313059
Record name (-)-Dihydrojasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(-)-9,10-Dihydrojasmonic acid

CAS RN

98674-52-3
Record name (-)-Dihydrojasmonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98674-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Dihydrojasmonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydrojasmonic acid, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7869SCH2L2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 2.5 g (11.9 mmol) jasmonic acid (i.e. 2-(3-oxo-2-(2-pentenyl)cyclopentyl)acetic acid) and Pd/C (0.5 g) in THF (50 mL) was hydrogenated at room temperature for 4 h. The reaction mixture was filtered and the filtrate was concentrated to give 2-(3-oxo-2-(pentanyl)cyclopentyl)acetic acid (2.5 g, 100%) as yellow oil.
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-9,10-Dihydrojasmonic acid
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(-)-9,10-Dihydrojasmonic acid
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Reactant of Route 6
(-)-9,10-Dihydrojasmonic acid

Citations

For This Compound
174
Citations
A Meyer, J Schmidt, D Gross, E Jensen… - Journal of Plant Growth …, 1991 - Springer
The biotransformation of [2- 14 C](±)9, 10-dihydrojasmonic acid (DJA) was studied in excised shoots of 6-day-old barley seedlings after 72 h. From the ethyl acetate extract, some minor …
Number of citations: 25 link.springer.com
G Sembdner, A Meyer, O Miersch… - Plant growth substances …, 1990 - Springer
(—)-Jasmonic acid [(—)-JA (Ia)] and its methyl ester (Ib) were found to be widespread in plants [15] and are considered to represent a new type of native PGRs with hormone-like …
Number of citations: 24 link.springer.com
A Meyer, D Gross, S Vorkefeld, M Kummer, J Schmidt… - Phytochemistry, 1989 - Elsevier
The biotransformation of (±)-9,10-dihydrojasmonic acid (DJA) was studied in six-day-old barley seedlings, Both [2- 14 C] and [U- 3 H]DJA were fed to excised shoots and the formed …
Number of citations: 34 www.sciencedirect.com
A Meyer, D Gross, J Schmidt, E Jensen… - … und Physiologie der …, 1991 - Elsevier
The biotransformation of racemic (2- 14 C)9, 10-dihydrojasmonic acid was studied in excised shoots of barley seedlings. From the ethyl acetate extract three minor metabolites were …
Number of citations: 6 www.sciencedirect.com
H Gundlach, MH Zenk - Phytochemistry, 1998 - Elsevier
The relevance of the postulated pathway from linoleic acid to dihydrojasmonic acid is analysed. Pentacyclic oxylipins having pentenyl or pentyl side chains were tested for their …
Number of citations: 91 www.sciencedirect.com
O Miersch, H Bohlmann, C Wasternack - Phytochemistry, 1999 - Elsevier
The culture filtrate of Fusarium oxysporum f sp matthiolae was inspected on the occurrence of jasmonates and related compounds. Among compounds described for the first time of …
Number of citations: 110 www.sciencedirect.com
A Olejnik, A Sliwowska, I Nowak - Colloids and Surfaces A …, 2018 - Elsevier
Jasmonates are plant hormones that may positively affect the appearance, condition and health of human skin. They have anti-parasitic and anti-tumor activity, stimulate dermis …
Number of citations: 6 www.sciencedirect.com
O Miersch, G Sembdner, K Schreiber - Phytochemistry, 1989 - Elsevier
In addition to the known plant growth regulators (−)-jasmonic acid and (+)-7-iso-jasmonic acid, three structurally related cyclopentanoidal C 12 -acids have been isolated from immature …
Number of citations: 69 www.sciencedirect.com
O Miersch, B Brückner, J Schmidt, G Sembdner - Phytochemistry, 1992 - Elsevier
Several mutants of the fungus Gibberella fujikuroi were shown to produce cyclopentane fatty acids of the jasmonic acid type. Detailed investigation of the culture filtrate of one mutant …
Number of citations: 52 www.sciencedirect.com
I Honda, H Seto, Y Turuspekov, Y Watanabe… - Plant growth …, 2006 - Springer
Plant hormones play many important roles in plant growth and development. We previously tried to control barley (Hordeum vulgare L.) flowering in ear cultures treated with plant …
Number of citations: 17 link.springer.com

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